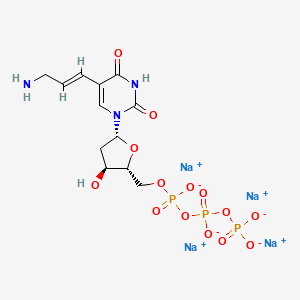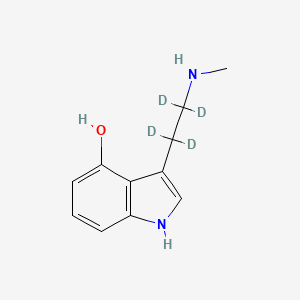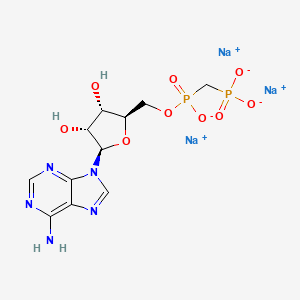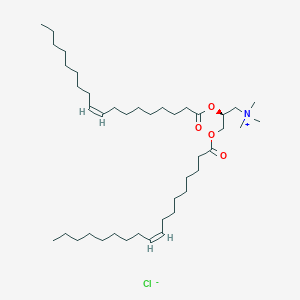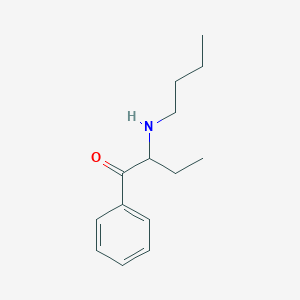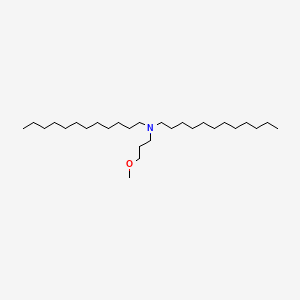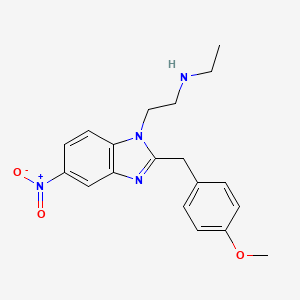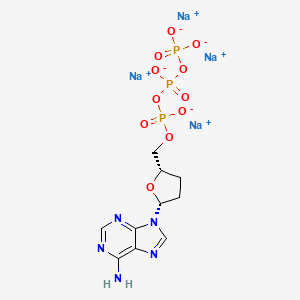
2',3'-Dideoxyadenosine-5'-O-triphosphate (sodium salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,3’-Dideoxyadenosine-5’-O-triphosphate (sodium salt) is a modified nucleoside triphosphate where the 2’ and 3’ hydroxyl groups are absent. This compound is known for its role as a reverse transcriptase inhibitor and is an active metabolite of 2’,3’-dideoxyadenosine and didanosine . It is widely used in molecular biology and biochemistry research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dideoxyadenosine-5’-O-triphosphate (sodium salt) typically involves the phosphorylation of 2’,3’-dideoxyadenosine. This process can be achieved through a series of chemical reactions that introduce the triphosphate group to the nucleoside. The reaction conditions often require the use of phosphoribosyl pyrophosphate synthase (PRS) to facilitate the formation of the triphosphate .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated synthesizers. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for research and pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions
2’,3’-Dideoxyadenosine-5’-O-triphosphate (sodium salt) undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the triphosphate group.
Chain Termination: It is known for causing chain termination during DNA synthesis, which is a crucial feature for its use in sequencing and antiviral research.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include Taq polymerase for PCR assays and various enzymes for phosphorylation . The reactions are typically carried out under controlled conditions to ensure specificity and efficiency.
Major Products Formed
The major products formed from reactions involving 2’,3’-Dideoxyadenosine-5’-O-triphosphate (sodium salt) include terminated DNA strands and modified nucleotides that are used in various biochemical assays .
Applications De Recherche Scientifique
2’,3’-Dideoxyadenosine-5’-O-triphosphate (sodium salt) has a wide range of scientific research applications:
Chemistry: Used in the study of nucleotide analogs and their interactions with enzymes.
Biology: Plays a crucial role in the study of DNA replication and transcription processes.
Industry: Employed in the production of diagnostic kits and sequencing technologies.
Mécanisme D'action
The compound exerts its effects by inhibiting reverse transcriptase, an enzyme crucial for the replication of retroviruses. It competes with natural nucleotides, causing chain termination during DNA synthesis. This inhibition prevents the virus from replicating, making it an effective antiviral agent . The molecular targets include the reverse transcriptase enzyme and DNA polymerase .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2’,3’-Dideoxycytidine-5’-triphosphate (sodium salt)
- 2’,3’-Dideoxyguanosine-5’-triphosphate (sodium salt)
- 2’,3’-Dideoxyadenosine-5’-O-(1-thiotriphosphate) (sodium salt)
Uniqueness
2’,3’-Dideoxyadenosine-5’-O-triphosphate (sodium salt) is unique due to its specific inhibition of reverse transcriptase and its role in chain termination during DNA synthesis. This makes it particularly valuable in antiviral research and molecular biology applications .
Propriétés
Formule moléculaire |
C10H12N5Na4O11P3 |
|---|---|
Poids moléculaire |
563.11 g/mol |
Nom IUPAC |
tetrasodium;[[[(2S,5R)-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H16N5O11P3.4Na/c11-9-8-10(13-4-12-9)15(5-14-8)7-2-1-6(24-7)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;;/h4-7H,1-3H2,(H,19,20)(H,21,22)(H2,11,12,13)(H2,16,17,18);;;;/q;4*+1/p-4/t6-,7+;;;;/m0..../s1 |
Clé InChI |
HIQMRNGZTRSRFK-NOTWHITJSA-J |
SMILES isomérique |
C1C[C@@H](O[C@@H]1COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])N2C=NC3=C(N=CN=C32)N.[Na+].[Na+].[Na+].[Na+] |
SMILES canonique |
C1CC(OC1COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])N2C=NC3=C(N=CN=C32)N.[Na+].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[1-[(E)-2-phenylethenyl]-4-(2-phenylethylamino)pyrazolo[3,4-d]pyrimidin-6-yl]amino]ethanol](/img/structure/B10854083.png)
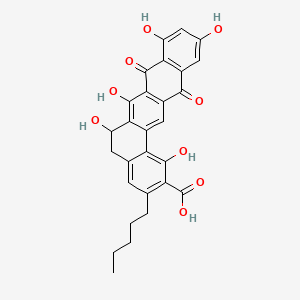
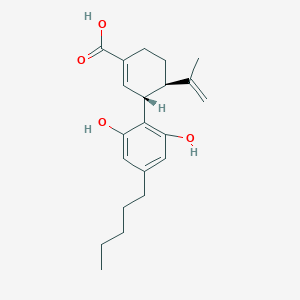
![4-[[4-[[3-(2-hydroxyethoxy)-4-nitrobenzoyl]amino]-3-(2-methylpropoxy)benzoyl]amino]-N-(4-methylcyclohexyl)-3-(2-methylpropoxy)benzamide](/img/structure/B10854107.png)
